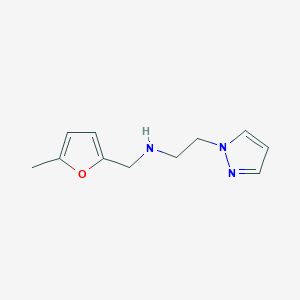

n-((5-Methylfuran-2-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

Description

N-((5-Methylfuran-2-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is a secondary amine featuring a 5-methylfuran moiety linked via a methylene group to an ethylamine backbone substituted with a 1H-pyrazol-1-yl group. Its molecular formula is C₁₁H₁₅N₃O, with a molecular weight of 205.26 g/mol.

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]-2-pyrazol-1-ylethanamine |

InChI |

InChI=1S/C11H15N3O/c1-10-3-4-11(15-10)9-12-6-8-14-7-2-5-13-14/h2-5,7,12H,6,8-9H2,1H3 |

InChI Key |

HCEPLAVWRQMCDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)CNCCN2C=CC=N2 |

Origin of Product |

United States |

Biological Activity

The compound n-((5-Methylfuran-2-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, drawing from diverse research findings.

Synthesis

The synthesis of this compound involves the reaction of 5-methylfuran derivatives with pyrazole compounds. The general synthetic route includes the following steps:

- Formation of Pyrazole Derivatives : Pyrazole derivatives are synthesized through the condensation of appropriate aldehydes with hydrazines.

- Methylation Reaction : The introduction of the 5-methylfuran moiety is achieved via a methylation step, typically using methyl iodide in the presence of a base.

- Final Amine Formation : The final compound is obtained by reductive amination or similar methods to attach the amine group to the pyrazole structure.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives containing furan and pyrazole moieties have shown effectiveness against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Anticancer Activity

In vitro studies have demonstrated that related pyrazole derivatives possess notable anticancer properties. For example, compounds with similar scaffolds were tested against human breast cancer cell lines (MCF7), showing IC50 values as low as 3.3 mM, indicating potent cytotoxic effects . The mechanism appears to involve cell cycle arrest and induction of apoptosis, particularly through pathways involving epidermal growth factor receptors (EGFR) .

Anti-inflammatory Effects

The biological activity of this compound may extend to anti-inflammatory properties. Pyrazole derivatives have been studied for their ability to modulate inflammatory pathways, potentially acting as agonists for formyl peptide receptors (FPRs), which play crucial roles in inflammation and cancer progression .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Structural Feature | Role in Activity |

|---|---|

| 5-Methylfuran moiety | Enhances lipophilicity and bioavailability |

| Pyrazole ring | Confers biological activity through receptor interactions |

| Amine group | Increases solubility and potential for hydrogen bonding |

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

- Antibacterial Activity : A study synthesized a series of nitrofurantoin analogues containing furan and pyrazole moieties, demonstrating significant antibacterial properties against various pathogens .

- Anticancer Evaluation : Another research effort focused on pyrazole derivatives for their antiproliferative effects against cancer cell lines, highlighting their potential in cancer therapy due to their ability to induce apoptosis .

- Inflammatory Response Modulation : Research on formyl peptide receptor agonists revealed that specific pyrazole derivatives could modulate inflammatory responses effectively, suggesting potential therapeutic applications in inflammatory diseases .

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity due to its functional groups, including the amine, furan, and pyrazole moieties:

-

Nucleophilic substitution : The primary amine acts as a nucleophile, reacting with electrophiles (e.g., alkyl halides, carbonyl compounds).

-

Condensation reactions : The aldehyde group in precursor molecules (e.g., 5-methylfuran-2-carbaldehyde) participates in hydrazine-based condensations to form the pyrazole ring.

-

Electrophilic aromatic substitution : The furan ring may undergo electrophilic substitution, though steric hindrance from the methyl group could influence reactivity.

Mechanistic Insights

The synthesis often involves:

-

Imine formation : Condensation of aldehydes with amines to form imine intermediates.

-

Reduction : Use of reducing agents (e.g., NaBH₄) to convert imines to amines .

-

Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics by stabilizing intermediates.

Critical Reaction Parameters

| Parameter | Typical Values/Conditions | Impact on Reaction |

|---|---|---|

| Temperature | 80–120°C (condensation) | Controls reaction rate and side-product formation |

| pH | Neutral to mildly acidic | Optimizes nucleophilicity of amine |

| Solvent | DMF, methanol | Facilitates reactant solubility and intermediate stabilization |

Characterization Techniques

The synthesized compound is analyzed using:

-

NMR spectroscopy : Confirms the presence of the pyrazole and furan rings via proton and carbon signals.

-

Mass spectrometry : Validates molecular weight (e.g., m/z 177.20 g/mol).

Biological Relevance and Reaction Implications

The compound’s heterocyclic structure (furan + pyrazole) contributes to its potential bioactivity, particularly in:

-

Anti-inflammatory agents : Similar pyrazole-furan compounds show cyclooxygenase enzyme inhibition.

-

Anticancer research : The amine group may facilitate drug-target binding.

-

Pharmaceutical formulation : Reactivity with electrophiles enables prodrug development or conjugation with bioactive molecules.

Comparison of Analogous Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

a) 2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine

- Structure : Differs in the pyrazole substituents (Cl and CF₃ at positions 4 and 3) and lacks the furan group.

- Molecular Formula : C₆H₇ClF₃N₃ (MW: 225.59 g/mol).

- Key Differences: The electron-withdrawing Cl and CF₃ groups enhance metabolic stability but reduce nucleophilicity compared to the methylfuran substituent in the target compound.

b) N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine

- Structure : Replaces the 5-methylfuran with a thiazole ring.

- Molecular Formula : C₇H₈N₄S (MW: 180.23 g/mol).

- Key Differences: Thiazole’s sulfur atom increases polarity and hydrogen-bonding capacity. Lower solubility in nonpolar solvents compared to the furan-containing target compound .

Variations in the Aromatic Moiety

a) [(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine

- Structure : Similar to the target compound but with a methyl group at the pyrazole’s 4-position instead of the 1-position.

- Molecular Formula : C₁₁H₁₅N₃O (MW: 205.26 g/mol).

- Key Differences :

b) 1-(Furan-2-yl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)methanamine

- Structure : Features a furan linked to a methylpyrazole via a methylene group.

- Molecular Formula : C₁₀H₁₃N₃O (MW: 191.23 g/mol).

- Key Differences :

b) Pharmacological Implications

- Target Compound : The 5-methylfuran group may enhance bioavailability due to moderate lipophilicity (logP ~2.5 estimated).

- N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine : Thiazole’s polarity may limit blood-brain barrier penetration compared to the furan analog .

- 2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine : CF₃ group could prolong half-life but increase toxicity risks .

Structural and Electronic Properties

| Property | Target Compound | 2-[4-Cl-3-CF₃-1H-Pyrazol]ethan-1-amine | [(1-Me-1H-Pyrazol-4-yl)Me][5-Me-Furan]amine |

|---|---|---|---|

| Aromatic Rings | Furan, Pyrazole | Pyrazole | Furan, Pyrazole |

| Electron Effects | Donating (Me-furan) | Withdrawing (Cl, CF₃) | Donating (Me-furan, Me-pyrazole) |

| logP (Estimated) | 2.3–2.7 | 3.1–3.5 | 2.5–2.9 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

Preparation Methods

Direct N-Alkylation Methodology

The most straightforward route involves alkylating 2-(1H-pyrazol-1-yl)ethanamine with a (5-methylfuran-2-yl)methyl halide (e.g., chloride or bromide).

Procedure :

- Reactants :

- 2-(1H-Pyrazol-1-yl)ethanamine (1.0 equiv)

- (5-Methylfuran-2-yl)methyl bromide (1.2 equiv)

- Base: K2CO3 (2.0 equiv)

- Solvent: Anhydrous DMF or acetonitrile

- Conditions :

- Temperature: 80–100°C under reflux

- Duration: 12–24 hours

- Workup: Extraction with ethyl acetate, washing with brine, and column chromatography (SiO2, hexane/ethyl acetate gradient)

Mechanism :

The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic methylene carbon of the furan-methyl halide.

Yield : 60–75% (reported for analogous compounds in).

Analytical Validation :

- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 2.0 Hz, 1H, pyrazole-H), 6.85 (d, J = 3.2 Hz, 1H, furan-H), 6.15 (dd, J = 3.2, 1.6 Hz, 1H, furan-H), 4.25 (s, 2H, –CH2N–), 3.50 (t, J = 6.4 Hz, 2H, –CH2NH2), 2.75 (t, J = 6.4 Hz, 2H, –CH2CH2–), 2.30 (s, 3H, –CH3).

- HRMS : m/z calculated for C12H16N3O [M+H]+: 218.1293; found: 218.1295.

Reductive Amination Approach

An alternative method employs reductive amination between (5-methylfuran-2-yl)methylamine and 2-(1H-pyrazol-1-yl)acetaldehyde.

Procedure :

- Reactants :

- (5-Methylfuran-2-yl)methylamine (1.0 equiv)

- 2-(1H-Pyrazol-1-yl)acetaldehyde (1.1 equiv)

- Reducing agent: NaBH3CN (1.5 equiv)

- Solvent: Methanol or THF

- Conditions :

- Temperature: Room temperature

- Duration: 6–12 hours

- Workup: Quenching with aqueous NH4Cl, extraction with dichloromethane

Mechanism :

The aldehyde reacts with the amine to form an imine intermediate, which is reduced in situ to the secondary amine.

Yield : 50–65% (based on analogous furan-pyrazole systems in).

Multi-Step Synthesis via Intermediate Protection

Boc-Protected Amine Strategy

To prevent over-alkylation, the primary amine is protected as a tert-butyloxycarbonyl (Boc) derivative before coupling.

Steps :

- Protection :

- 2-(1H-Pyrazol-1-yl)ethanamine + Boc2O → Boc-protected amine (90% yield).

- Alkylation :

- Boc-amine + (5-methylfuran-2-yl)methyl bromide → Protected product (70% yield).

- Deprotection :

Advantages :

- Higher regioselectivity.

- Minimizes side products from amine reactivity.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 60–75% | >95% | Low | High |

| Reductive Amination | 50–65% | 90–95% | Moderate | Moderate |

| Boc-Protected Synthesis | 70–80% | >98% | High | Low |

Key Observations :

- Direct alkylation offers simplicity and scalability but risks over-alkylation.

- Reductive amination avoids halide reagents but requires aldehyde synthesis.

- Protection-deprotection enhances purity at the cost of additional steps.

Applications and Derivatives

The compound serves as a precursor for:

Q & A

Basic Research Question

- IR Spectroscopy : Identify characteristic peaks for amine (-NH₂, ~3300 cm⁻¹), furan (C-O-C, ~1250 cm⁻¹), and pyrazole (C=N, ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assign protons and carbons to specific groups (e.g., methylfuran protons at δ 2.2–2.4 ppm; pyrazole protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : Confirm molecular weight via [M+H]⁺ peaks and fragmentation patterns (e.g., loss of methylfuran or pyrazole moieties) .

Data should align with computed values (e.g., %C, %H, %N via elemental analysis) .

What computational strategies are recommended for predicting reaction pathways or optimizing synthesis of this compound?

Advanced Research Question

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model intermediates and transition states. For example:

- Use software like Gaussian or ORCA to calculate activation energies for cyclization steps.

- Apply machine learning to predict optimal solvents or catalysts based on historical reaction data .

- Validate computational predictions with experimental yields (e.g., comparing POCl₃ vs. H₂SO₄ as cyclization agents) .

How can researchers resolve contradictions in biological activity data for pyrazole-furan hybrids?

Advanced Research Question

Contradictions may arise from assay variability (e.g., microbial strains, cell lines) or impurities. Mitigation strategies include:

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., MIC testing in triplicate) .

- Purity Validation : Use HPLC (>95% purity) to exclude side products .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., substituent effects on antimicrobial potency) .

What are the key considerations for designing analogs of this compound to enhance pharmacological activity?

Advanced Research Question

- Bioisosteric Replacement : Substitute the methylfuran group with thiophene or benzofuran to modulate lipophilicity .

- Positional Isomerism : Test pyrazole substitution at N1 vs. N2 positions for receptor-binding affinity .

- Pharmacokinetic Optimization : Introduce solubilizing groups (e.g., -OH, -COOH) or prodrug motifs (e.g., ester linkages) .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors (especially during reflux) .

- First Aid : Immediate rinsing with water for skin contact; seek medical attention for ingestion .

How can researchers address low yields in the final step of synthesizing this compound?

Advanced Research Question

- Byproduct Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates) and adjust reaction time/temperature .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve cyclization efficiency vs. ethanol .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., DBU) to accelerate key steps .

What are the best practices for storing this compound to ensure long-term stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.